3-(Trifluoromethyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Trifluoromethyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group at the third position and two keto groups at the second and fifth positions. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrrolidine-2,5-dione typically involves the introduction of a trifluoromethyl group into a preformed pyrrolidine-2,5-dione scaffold. One common method is the reaction of pyrrolidine-2,5-dione with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The scalability of these processes makes them suitable for large-scale production required in pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups into hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidine-2,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without the trifluoromethyl group.
3-Chloro-1-aryl pyrrolidine-2,5-dione: A derivative with a chloro group instead of a trifluoromethyl group.
1-Benzyl-pyrrolidine-2,5-dione: A derivative with a benzyl group at the nitrogen atom.
Uniqueness
3-(Trifluoromethyl)pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C5H4F3NO2 |
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Molecular Weight |
167.09 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)2-1-3(10)9-4(2)11/h2H,1H2,(H,9,10,11) |
InChI Key |
RXCNHBZNSDGPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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